5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-13-17(26-23(34-13)15-7-5-6-8-18(15)32-3)12-29-21(24)20(27-28-29)22(30)25-16-10-9-14(31-2)11-19(16)33-4/h5-11H,12,24H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJLOIMOHZZVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
This compound features:
- A triazole ring, which is significant in medicinal chemistry due to its ability to form hydrogen bonds and its role in various biological processes.
- A carboxamide functional group that enhances solubility and bioavailability.
- Two methoxyphenyl substituents that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. The following table summarizes the findings from various studies:
The mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Studies have shown that the compound activates the p53 signaling pathway, leading to increased expression of pro-apoptotic factors and caspase activation .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
- Inhibition of Histone Deacetylases (HDACs) : It selectively inhibits HDACs at nanomolar concentrations, contributing to its anticancer activity by altering gene expression related to cell cycle and apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure can significantly affect the biological activity of triazole derivatives:
- Substituent Variations : The presence of methoxy groups on the phenyl rings has been linked to enhanced potency against various cancer cell lines. For instance, compounds with additional electron-donating groups showed improved activity due to better interaction with target proteins .
- Ring Modifications : Altering the oxazole moiety can also influence the binding affinity and selectivity towards specific cancer cell types .
Case Studies
- Case Study on Breast Cancer : In a study involving MDA-MB-453 cells, the compound demonstrated significant cytotoxicity with an IC50 value of 11 μM. Flow cytometry revealed that it induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent against triple-negative breast cancer .
- Leukemia Treatment : Another study reported that this compound inhibited proliferation in CEM-13 leukemia cells with an IC50 value of 10.38 μM. The mechanism involved apoptosis induction through upregulation of p53 and downregulation of anti-apoptotic proteins .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a molecular docking study indicated a strong binding affinity to the CSNK2A1 receptor with a binding energy of . In vitro cytotoxicity assays demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116) cells. The highest inhibitory concentration (IC50) values were noted at approximately for A431 cells, suggesting potent anticancer properties .
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays. It exhibited activity against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, as well as antifungal activity against Candida albicans. These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound demonstrated significant antioxidant activity. This was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, indicating its potential to mitigate oxidative stress-related diseases .
Synthesis and Mechanism of Action
The synthesis of 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can be achieved through one-pot multi-component reactions involving various aromatic aldehydes and other reagents under optimized conditions . The mechanism of action is likely related to its ability to interact with specific cellular targets, leading to apoptosis in cancer cells and inhibition of microbial growth.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study on Anticancer Activity | Significant cytotoxic effects on A431 and HCT116 cell lines | MTT assay for cell viability |
| Antimicrobial Evaluation | Active against K. pneumoniae, S. aureus, and C. albicans | Disc diffusion method |
| Antioxidant Properties Assessment | High antioxidant capacity measured by DPPH assay | DPPH radical scavenging test |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
